molecular formula C14H17N3S B183992 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-57-3

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B183992
CAS RN: 38942-57-3
M. Wt: 259.37 g/mol
InChI Key: VTLLUDFHDJESNU-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles . It is a mercapto-substituted 1,2,4-triazole ligand .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate . The reaction mixture changes color to green, hydrogen sulfide is evolved, and a homogeneous solution results .


Chemical Reactions Analysis

1,2,4-Triazole-3-thiol, a related compound, forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Scientific Research Applications

  • Broad Spectrum of Biological Activity : Derivatives of 1,2,4-triazole, such as the one , are known for their wide range of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. They are also noted for their low toxicity, making them promising for research into their chemical structure and biological activity and the targeted search for biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

  • Antimicrobial and Antifungal Activity : Some derivatives of 1,2,4-triazole-3-thiols, including those with structural similarities to 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial and antifungal effects. This makes them potential candidates for the development of new pharmacological agents (Safonov & Panasenko, 2022).

  • Antitumor and Anti-inflammatory Properties : Certain 1,2,4-triazole derivatives have been found to show antitumor activity and anti-inflammatory properties. This indicates their potential in the development of new treatments for various cancers and inflammatory conditions (Arustamyan et al., 2021).

  • Corrosion Inhibition : These compounds have also been studied for their role in inhibiting corrosion, particularly in mild steel, in various acidic environments. This suggests their application in material science and engineering to protect metals from corrosion (Quraishi & Jamal, 2002).

  • Cancer Cell Migration Inhibition : Some 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety have shown effectiveness in inhibiting cancer cell migration and reducing the growth of melanoma, breast, and pancreatic cancer spheroids, indicating their potential in cancer treatment (Šermukšnytė et al., 2022).

properties

IUPAC Name

4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLLUDFHDJESNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351298
Record name 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

38942-57-3
Record name 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38942-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 305339
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC305339
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Record name 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MN Arif, H Nadeem, RZ Paracha… - Letters in Drug …, 2019 - ingentaconnect.com
Background: In the present study synthesis and biological assessment of nine new ethyl [(4,5-disubstituted- 4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives 2(ai) is performed. Methods: …
Number of citations: 7 www.ingentaconnect.com
G Karabanovich, J Dušek, K Savková… - Journal of Medicinal …, 2019 - ACS Publications
We report herein the discovery of 3,5-dinitrophenyl 1,2,4-triazoles with excellent and selective antimycobacterial activities against Mycobacterium tuberculosis strains, including …
Number of citations: 38 pubs.acs.org

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